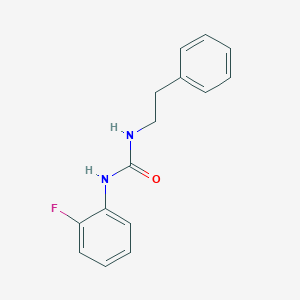

1-(2-Fluorophenyl)-3-(2-phenylethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQSKDZOMKOMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and in Silico Investigations of 1 2 Fluorophenyl 3 2 Phenylethyl Urea

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. These studies are fundamental in structure-based drug design, offering insights into binding affinity and the nature of the ligand-protein complex. For derivatives of urea (B33335), which are known to interact with a wide array of biological targets, docking can help elucidate potential mechanisms of action. Studies on similar urea-containing compounds have shown engagement with targets such as kinases, various receptors, and enzymes. nih.govmdpi.commdpi.com

The core of molecular docking involves sampling a multitude of possible conformations of the ligand within the active site of a protein and evaluating each conformation using a scoring function. This function estimates the binding affinity, typically represented as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

The prediction of ligand-protein interactions focuses on identifying key molecular contacts, such as:

Hydrogen Bonds: The urea moiety of the compound contains two hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), which can form critical interactions with amino acid residues in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The phenyl and fluorophenyl rings are hydrophobic and likely to interact favorably with nonpolar residues like leucine, valine, and phenylalanine in the target's active site.

Pi-Pi Stacking: The aromatic rings can engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Advanced scoring functions integrate these and other factors, including electrostatic and van der Waals forces, to rank potential binding poses. nih.govnih.gov The reliability of these predictions can be enhanced by combining physics-based energy functions with machine-learning models to improve performance in virtual screening scenarios. nih.gov

Table 1: Illustrative Molecular Docking Scores for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea against Potential Protein Classes This table presents hypothetical data for illustrative purposes.

| Protein Target Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Kinase (e.g., ASK1) | 6XIH | -8.9 | Glu151, Val83 |

| G-Protein Coupled Receptor (e.g., A2AAR) | 3EML | -7.5 | Asn253, Phe168 |

| Enzyme (e.g., Urease) | 4H9M | -6.8 | His246, Asp360 |

In the absence of a known target for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, a common strategy is to identify potential targets based on structural similarity to known active compounds. If a structurally related urea derivative has a confirmed biological target, that target becomes a high-priority candidate for docking studies with the new compound. For instance, numerous pyridin-2-yl urea inhibitors have been developed to target Apoptosis signal-regulating kinase 1 (ASK1), making ASK1 a plausible hypothetical target for this compound. mdpi.com Similarly, other phenylurea derivatives have been investigated as anti-malarial agents targeting enzymes like calcium-dependent protein kinase 1 (CDPK1). nih.gov This approach, known as target fishing or chemocentric screening, leverages vast biological databases to infer function from structural analogy, providing a rational starting point for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.com By establishing this correlation, a QSAR model can predict the activity of untested or newly designed molecules, thereby guiding the optimization of lead compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometric, or electronic. For 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, a variety of these descriptors can be computed from its two-dimensional structure or three-dimensional conformation.

Key descriptors for this compound, derived from public databases like PubChem, provide a quantitative basis for model development. nih.gov For example, lipophilicity (XLogP3) is crucial for membrane permeability, while the number of hydrogen bond donors and acceptors dictates potential interactions with a biological target. nih.gov The topological polar surface area (TPSA) is often correlated with oral bioavailability.

Table 2: Key Physicochemical Descriptors for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea Data sourced from PubChem. nih.gov

| Property Name | Property Value | Reference |

|---|---|---|

| Molecular Weight | 258.29 g/mol | Computed by PubChem 2.1 |

| XLogP3 | 2.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 52.1 Ų | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 258.11684127 Da | Computed by PubChem 2.1 |

In a QSAR study, these descriptors for a series of related analogs would be correlated with their experimentally measured biological activities (e.g., IC₅₀ values) using statistical methods like multiple linear regression or machine learning algorithms to generate a predictive model. mdpi.com

Once a statistically robust QSAR model is developed and validated, it becomes a powerful tool for predictive analytics in analog design. The model can be used to screen a virtual library of proposed analogs of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea before committing resources to their chemical synthesis. By modifying the parent structure—for instance, by changing the position of the fluorine atom, altering the linker, or substituting the phenyl ring—researchers can calculate the descriptors for these new virtual compounds and use the QSAR model to predict their biological activity.

This predictive capability allows chemists to prioritize the synthesis of analogs that are most likely to exhibit improved potency or other desirable properties. It is crucial, however, that such predictions are made only for compounds that fall within the model's Applicability Domain (AD), which defines the chemical space in which the model is reliable. mdpi.com This ensures that the predictions are based on structural features similar to those of the compounds used to train the model. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary over time. nih.gov

For 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, MD simulations can be used for several purposes:

Conformational Analysis: In solution, the molecule is not rigid but flexible, with four rotatable bonds allowing it to adopt various conformations. nih.gov MD simulations can explore this conformational landscape, identifying low-energy and biologically relevant shapes that the molecule is likely to adopt before and during binding to a target.

Ligand-Target Stability: After docking the compound into a protein's active site, an MD simulation can assess the stability of the predicted binding pose. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand over the course of the simulation, researchers can determine if the ligand remains stably bound or if it drifts from its initial position. mdpi.com A stable complex is characterized by a low and non-fluctuating RMSD value.

Stability and Flexibility of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea in Aqueous and Protein Environments

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in complex biological environments. Such simulations can provide insights into the stability and conformational flexibility of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea in both aqueous solutions and when interacting with proteins.

In an aqueous environment, the urea moiety of the compound is expected to form hydrogen bonds with surrounding water molecules. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. These interactions are crucial for the solubility and conformational dynamics of the molecule. The fluorophenyl and phenylethyl groups, being largely hydrophobic, would likely influence the local water structure, potentially promoting self-association or interaction with nonpolar protein domains. nih.gov

When interacting with a protein, 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea can engage in a variety of interactions that dictate its stability and flexibility within a binding site. MD simulations of similar urea-based compounds in protein environments have shown that the urea core is pivotal in forming strong hydrogen bonds with the peptide backbone of proteins. nih.gov The direct interaction mechanism suggests that urea can displace water molecules from the protein's hydration shell, leading to more favorable dispersion and electrostatic interactions with the protein surface. nih.gov For 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, the phenylethyl and fluorophenyl rings would likely contribute through van der Waals and hydrophobic interactions, anchoring the molecule in less polar pockets of a protein. The flexibility of the ethyl linker allows the two aromatic rings to adopt various conformations to optimize these interactions.

A representative breakdown of interaction energies, as would be determined from an MD simulation, is presented in Table 1. These values illustrate the typical contributions of different forces to the binding of a urea-based molecule within a protein active site.

Table 1: Illustrative Interaction Energies of a Urea-Based Compound in a Protein Environment This data is representative and based on general findings for similar compounds.

| Interaction Type | Representative Energy (kcal/mol) | Contributing Moieties of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea |

|---|---|---|

| Electrostatic | -10 to -25 | Urea group (C=O, N-H), Fluorine atom |

| Van der Waals | -15 to -30 | Phenylethyl and Fluorophenyl rings |

| Hydrogen Bonding | -5 to -15 | Urea N-H and C=O groups |

| Solvation Energy | Variable | Entire molecule |

Dynamic Binding Mechanisms with Putative Biological Receptors

The dynamic binding mechanism of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea with potential biological targets can be elucidated using a combination of molecular docking and MD simulations. nih.gov Docking studies would predict the most likely binding poses of the molecule within a receptor's active site, while subsequent MD simulations would assess the stability of these poses and reveal the dynamic nature of the interactions over time. nih.gov

For a hypothetical receptor, the binding mechanism of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea would likely involve a multi-point interaction pattern. The urea core is well-suited to act as a "hydrogen bond clamp," forming a pair of hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors, such as the backbone amides or carbonyls, or the side chains of residues like Aspartate, Glutamate, or Asparagine.

The aromatic rings would play a crucial role in specificity and affinity. The 2-fluorophenyl group could engage in pi-pi stacking or pi-cation interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. The fluorine atom itself can participate in halogen bonding or act as a weak hydrogen bond acceptor. The unsubstituted phenylethyl group provides a flexible hydrophobic component that can fit into nonpolar cavities within the binding site. The conformational changes of the ligand and the protein side chains during the simulation would highlight the induced-fit nature of the binding event.

Table 2 outlines the potential interactions that could stabilize the binding of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea within a protein's active site, as would be identified through detailed computational analysis.

Table 2: Potential Intermolecular Interactions for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea with Protein Residues This table presents hypothetical interactions based on the compound's structure.

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Urea N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=O |

| Urea C=O | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr, Arg, Lys, Backbone N-H |

| 2-Fluorophenyl Ring | Pi-Pi Stacking / T-Stacking | Phe, Tyr, Trp, His |

| Phenylethyl Ring | Hydrophobic Interaction | Ala, Val, Leu, Ile, Met, Pro |

| Fluorine Atom | Halogen Bond / Weak H-Bond | Ser, Thr, Backbone N-H |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule. These methods allow for a detailed examination of the electron distribution and orbital energies, which are key determinants of chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By employing a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), the geometry of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea can be optimized to its ground state, and its electronic properties can be calculated. pharmaffiliates.com

A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. sigmaaldrich.com

Table 3: Representative DFT-Calculated Electronic Properties for a Phenylurea Derivative This data is illustrative and represents typical values obtained for similar aromatic urea compounds.

| Parameter | Representative Value (eV) | Implication for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capacity, likely localized on the phenyl rings and urea. |

| LUMO Energy | -1.2 | Indicates electron-accepting capacity, potentially on the aromatic systems. |

| HOMO-LUMO Gap | 5.3 | Suggests good kinetic stability. |

DFT calculations are also highly effective for predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. americanelements.com The calculated vibrational spectrum can help in the assignment of experimental spectral bands to specific molecular motions. For 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, characteristic vibrational modes would include the N-H and C=O stretching of the urea group, the C-F stretching of the fluorophenyl group, and various aromatic C-H and C=C stretching and bending modes. capes.gov.br

Table 4: Predicted Characteristic Vibrational Frequencies for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea Frequencies are representative and based on DFT calculations for analogous structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Urea (Amide) | 3350 - 3450 | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl Rings | 3050 - 3100 | 3000 - 3100 capes.gov.br |

| Aliphatic C-H Stretch | Ethyl Linker | 2880 - 2960 | 2850 - 3000 |

| C=O Stretch | Urea (Amide I) | 1660 - 1690 | 1630 - 1700 |

| N-H Bend / C-N Stretch | Urea (Amide II) | 1540 - 1580 | 1510 - 1580 |

| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 | 1450 - 1600 capes.gov.br |

| C-F Stretch | Fluorophenyl | 1100 - 1250 | 1000 - 1360 americanelements.com |

Analysis of Charge Distribution and Molecular Electrostatic Potential

The analysis of charge distribution provides a picture of the electronic landscape of a molecule. DFT calculations can determine the partial charges on each atom (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis), revealing the polarity of different bonds.

A more visual and chemically intuitive tool is the Molecular Electrostatic Potential (MEP) map. cuny.edu The MEP is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. cuny.edu It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. sigmaaldrich.com In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. sigmaaldrich.com

For 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom of the urea group, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atoms of the N-H groups would exhibit strong positive potential, identifying them as the principal hydrogen bond donor sites. The aromatic rings would present a more complex surface, with negative potential above and below the plane of the rings (due to the pi-electron system) and positive potential around the hydrogen atoms. The electronegative fluorine atom would also contribute to a region of negative potential.

Table 5: Predicted Molecular Electrostatic Potential Features of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea These predictions are based on the general principles of MEP analysis for similar functional groups.

| Molecular Region | Expected MEP Value | Color on Map | Chemical Significance |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative | Red | Site for hydrogen bond accepting, electrophilic attack. |

| Amide Hydrogens (N-H) | Highly Positive | Blue | Site for hydrogen bond donating, nucleophilic interaction. |

| Fluorine Atom | Negative | Orange/Yellow | Electronegative region, potential for weak interactions. |

| Aromatic Ring Pi-System | Moderately Negative | Yellow/Green | Site for pi-stacking, interactions with electrophiles. |

| Aromatic Ring Hydrogens | Positive | Light Blue | Weakly acidic protons. |

Mechanistic Elucidation of Biological Interactions of 1 2 Fluorophenyl 3 2 Phenylethyl Urea

Identification and Validation of Specific Molecular Targets

The urea (B33335) scaffold is a versatile feature in medicinal chemistry, known to facilitate interactions with a variety of biological macromolecules. The specific molecular targets of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea are likely influenced by its distinct structural components: the 2-fluorophenyl group, the urea bridge, and the 2-phenylethyl moiety. Research on analogous compounds provides insights into its potential molecular targets.

Enzyme Inhibition and Activation Studies

Urea derivatives are well-documented as modulators of enzyme activity. Studies on related compounds suggest that 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea may exhibit inhibitory effects on several classes of enzymes.

One of the most studied targets for urea-based compounds is urease , a nickel-containing enzyme that catalyzes the hydrolysis of urea. Various urea and thiourea (B124793) derivatives have shown significant urease inhibitory activity. core.ac.uknih.govresearchgate.netsemanticscholar.org For instance, dipeptide conjugates derivatized into ureas have demonstrated potent inhibition of urease. core.ac.ukresearchgate.net The mechanism of inhibition often involves the urea moiety acting as a substrate analog, binding to the active site of the enzyme. core.ac.ukresearchgate.net

Another potential target is indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme involved in tryptophan metabolism and a key target in cancer immunotherapy. Phenyl urea derivatives have been designed and synthesized as IDO1 inhibitors, with some compounds showing potent activity with IC50 values in the sub-micromolar range. nih.gov

Furthermore, enzymes involved in bacterial fatty acid synthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH) , have been identified as targets for urea derivatives. Certain o-hydroxybenzyl-urea compounds, including those with a fluorophenyl group, have been shown to be potent inhibitors of E. coli FabH. nih.gov

Receptor Binding and Modulation (e.g., Allosteric Mechanisms)

The interaction of urea derivatives with cellular receptors is another area of active investigation. The structural features of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea suggest potential for receptor binding and modulation.

Research on 1-phenyl-3-(1-phenylethyl)urea derivatives has identified the Ca²⁺-release-activated Ca²⁺ (CRAC) channel , formed by ORAI1 and gated by STIM1, as a molecular target. These compounds were found to inhibit Ca²⁺ influx through CRAC channels by targeting ORAI1. nih.gov The S-configuration at the benzylic position of the phenylethyl group and electron-donating substituents on the phenyl ring were found to be favorable for activity. nih.gov

Additionally, urea-based compounds have been investigated as calcimimetics , which are positive allosteric modulators of the calcium-sensing receptor (CaSR). nih.gov While the specific compound has not been evaluated in this context, the general structure is consistent with molecules that can modulate receptor activity.

Urea derivatives have also been explored as ligands for various other receptors. For example, urea-peptide hybrids have been developed as inhibitors of the VEGF-A165/NRP-1 complex , demonstrating the potential for these scaffolds to interfere with protein-protein interactions at receptor surfaces. mdpi.com The urea functionality is often crucial for establishing key hydrogen bonding interactions with the receptor. nih.gov

Pathway Modulation and Signaling Cascade Perturbation

By interacting with enzymes and receptors, 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea and its analogs can perturb various intracellular signaling cascades.

One significant pathway that can be modulated is the complement system , a crucial part of the innate immune response. A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent complement inhibitors. nih.gov The optimized compounds were shown to inhibit the deposition of C9, a component of the terminal complement complex, thereby blocking the lytic activity of the complement cascade. nih.gov

Furthermore, studies on phenolic acid phenethyl urea derivatives have demonstrated effects on inflammatory signaling pathways. For example, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This was achieved by suppressing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of IκBα. nih.gov

Biochemical and Cellular Assays for Mechanistic Parameter Determination

To quantify the biological activity and elucidate the mechanisms of action of compounds like 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, a variety of biochemical and cellular assays are employed. These assays provide crucial data on enzyme kinetics, inhibition constants, and functional cellular responses.

In Vitro Enzyme Kinetics and Inhibition Constants (e.g., IC50, Ki)

Biochemical assays are fundamental for determining the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific enzyme.

For urease inhibition , various urea derivatives have been evaluated. For example, certain dipeptide-thiourea conjugates with fluoro and chloro substituents have shown potent urease inhibitory activity, with one analog exhibiting an IC50 value of 2 µM, which is approximately 10-fold more potent than the standard inhibitor. core.ac.ukresearchgate.net

In the context of IDO1 inhibition , a series of phenyl urea derivatives have been synthesized and evaluated. Among them, three compounds, i12, i23, and i24, displayed potent IDO1 inhibition with IC50 values ranging from 0.1 to 0.6 µM. nih.gov

The inhibitory activity against complement activation has also been quantified for 1-phenyl-3-(1-phenylethyl)urea derivatives. The initial hit compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, had an IC50 of 50 µM in a hemolytic assay. nih.gov Through structural modifications, the potency was significantly improved, with the optimized compound 7l exhibiting an IC50 as low as 13 nM. nih.gov

The inhibitory effect on CRAC channels by 1-phenyl-3-(1-phenylethyl)urea was determined to have an IC50 of 3.25 ± 0.17 µmol/L for Ca²⁺ influx. nih.gov

The following table summarizes the IC50 values for various urea derivatives against different molecular targets, providing a comparative view of their inhibitory potential.

Interactive Data Table: IC50 Values of Urea Derivatives

| Compound Class/Name | Target | IC50 Value | Reference |

|---|---|---|---|

| Dipeptide-thiourea conjugate (analog 23) | Urease | 2 µM | core.ac.ukresearchgate.net |

| Phenyl urea derivative (i12) | IDO1 | 0.1 µM | nih.gov |

| Phenyl urea derivative (i23) | IDO1 | 0.6 µM | nih.gov |

| Phenyl urea derivative (i24) | IDO1 | 0.4 µM | nih.gov |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | Complement | 50 µM | nih.gov |

| Optimized 1-phenyl-3-(1-phenylethyl)urea derivative (7l) | Complement | 13 nM | nih.gov |

| 1-phenyl-3-(1-phenylethyl)urea | CRAC Channel (Ca²⁺ influx) | 3.25 ± 0.17 µmol/L | nih.gov |

Cell-Based Functional Assays (e.g., Calcium Mobilization, ATP Production, ROS Production)

Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its molecular targets within a biological system.

Calcium Mobilization: As previously mentioned, 1-phenyl-3-(1-phenylethyl)urea derivatives have been shown to inhibit Ca²⁺ influx through CRAC channels. nih.gov This effect on calcium mobilization is a key functional outcome of their interaction with the ORAI1 protein. Assays monitoring intracellular calcium levels, often using fluorescent indicators, are employed to measure this activity. nih.govnih.gov

ATP Production: While direct studies on the effect of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea on ATP production are not available, cellular viability assays, which are indirectly related to cellular energy status, have been conducted for related compounds. The assessment of ATP levels can be performed using luciferase-based assays, which provide a direct measure of intracellular ATP concentration. bioassaysys.com

ROS Production: The impact of urea derivatives on the production of reactive oxygen species (ROS) has been investigated. A study on the phenolic acid phenethyl urea derivative, (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U), demonstrated its ability to suppress irradiation-induced intracellular ROS production in osteoblastic cells. nih.gov This was associated with an increase in the expression of heme oxygenase-1 (HO-1) and the nuclear translocation of Nrf2, key components of the antioxidant response pathway. nih.gov Conversely, some studies have shown that urea itself can induce ROS production in certain cell types, such as endothelial cells, leading to cellular dysfunction. nih.gov The effect of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea on ROS production would likely depend on the specific cellular context and the balance of its potential pro-oxidant and antioxidant properties.

Assessment of Cellular Phenotypes Related to Molecular Mechanism (e.g., Cell Cycle, Apoptosis Induction)

While direct studies on 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea are limited, research on structurally related urea derivatives provides significant insights into their potential effects on cellular phenotypes, particularly cell cycle progression and apoptosis.

Various N,N'-diarylurea derivatives have been shown to inhibit the growth of cancer cells and induce cell cycle arrest. For instance, certain unsymmetrical N,Nʹ-diarylurea derivatives have been found to be potent against non-small-cell lung cancer (NSCLC) cells. nih.gov These compounds can inhibit cell proliferation by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. nih.gov One study on N,Nʹ-diarylurea derivatives demonstrated that they inhibited NSCLC cell growth and triggered cell cycle arrest through the Akt/GSK-3β/c-Myc signaling pathway. nih.gov

Furthermore, many urea-based compounds have been identified as inducers of apoptosis, or programmed cell death. The induction of apoptosis is a key strategy for many anticancer agents. For example, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis in breast cancer cells. nih.gov These compounds were found to arrest cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.gov Similarly, certain N,N′-diarylthiourea derivatives have been shown to inhibit the proliferation of breast cancer cells by arresting the cell cycle in the S phase and activating caspase-3, a key executioner enzyme in apoptosis, via an intrinsic pathway. nih.gov

In the context of bladder cancer, novel pyrazinyl–aryl urea derivatives have been synthesized and shown to induce both apoptosis and necroptosis, another form of programmed cell death. nih.gov One particular compound from this series exhibited strong inhibitory activity against the human bladder cancer T24 cell line. nih.gov The induction of apoptosis by these derivatives was found to be dependent on the concentration and duration of exposure. nih.gov

The table below summarizes the observed effects of some urea derivatives on cell cycle and apoptosis in different cancer cell lines. It is important to note that these are analogous compounds, and similar studies on 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea are needed to confirm its specific cellular effects.

Table 1: Effects of Structurally Related Urea Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| N,Nʹ-Diarylurea Derivatives | NSCLC (H460, A549, H292) | Cell cycle arrest, Inhibition of Akt/GSK-3β/c-Myc pathway | nih.gov |

| N-Phenyl Nicotinamides | T47D (Breast Cancer) | G2/M phase arrest, Apoptosis induction | nih.gov |

| N,N′-Diarylthiourea Derivatives | MCF-7 (Breast Cancer) | S phase arrest, Caspase-3 activation, Apoptosis induction | nih.gov |

| Pyrazinyl–aryl Urea Derivatives | T24 (Bladder Cancer) | Apoptosis and necroptosis induction | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Specific Biological Activities

Elucidating the Influence of Fluoro- and Phenylethyl Moieties on Activity

While specific SAR studies for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea are not extensively documented, research on analogous compounds provides valuable insights into the potential roles of the fluoro- and phenylethyl moieties.

The phenylethyl moiety appears to be a crucial component for the biological activity of some urea derivatives. In a study of phenethylamine-based ureas, several derivatives showed significant anticancer and antioxidant properties. iaea.org The presence of the phenethyl group was a common feature among the active compounds. iaea.org

The fluoro-substituent on the phenyl ring can significantly modulate the biological activity of phenylurea compounds. In a series of N,Nʹ-diarylurea derivatives, the nature of the substituent on the N'-phenyl ring was found to be critical for their potency against NSCLC cells. nih.gov For instance, a compound with an N'-(4-hydroxyphenyl) substituent was less potent than one with an unsubstituted N'-phenyl ring, indicating that electronic and steric factors of the substituent play a key role. nih.gov In another study on pyrazinyl–aryl urea derivatives, the introduction of various substituents on the distal phenyl ring was a key strategy for SAR studies. nih.gov

The position of the fluoro-substituent is also important. In a series of urea derivatives designed as IDO1 inhibitors, the substitution pattern on the phenyl ring was explored to optimize activity. nih.gov While a direct comparison with a 2-fluoro substituent is not available in that study, it highlights the general importance of the substitution pattern.

The table below presents SAR data for related phenylurea derivatives, illustrating the impact of substitutions on their biological activity.

Table 2: Structure-Activity Relationship Insights from Related Phenylurea Derivatives

| Compound Series | Key Structural Feature | Observation on Activity | Reference(s) |

| N,Nʹ-Diarylureas | N'-(4-hydroxyphenyl) vs. N'-phenyl | The N'-phenyl substituted compound was more potent against NSCLC cells. | nih.gov |

| Phenethylamine-based ureas | Phenethyl group | Essential for the observed anticancer and antioxidant activities. | iaea.org |

| Pyrazinyl–aryl ureas | Substituents on the distal phenyl ring | A key area for modification to improve bioactivity. | nih.gov |

| Urea-based FGFR1 inhibitors | Linker modification (urea vs. thiourea/carbamate) | Substitution of the urea moiety with thiourea or carbamate (B1207046) had no significant impact on activity in this series. | nih.gov |

Mapping Pharmacophoric Features Essential for Molecular Recognition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For phenylurea derivatives, several key pharmacophoric features have been identified.

A typical pharmacophore model for phenylurea inhibitors includes:

A hydrophobic region: Often accommodated by one of the phenyl rings. nih.gov

A hydrogen-bond donor/acceptor site: The urea moiety itself is a crucial hydrogen-bonding region, capable of forming multiple interactions with target proteins. nih.gov

A linker: A simple phenyl ring or other group that connects the hydrogen-bonding site to another part of the molecule. nih.gov

A hydrophobic tail: This can be another aromatic ring or a different hydrophobic group. nih.gov

In a study designing dual c-MET and VEGFR-2 inhibitors, the ureido group (-NH-CO-NH-) was utilized as the hydrogen-bonding site. nih.gov The pharmacophore also included a hydrophobic phenyl ring and a hydrophobic tail region. nih.gov Another pharmacophore model for phenylurea herbicides identified hydrophobic features, ring aromatic features, and hydrogen-bond acceptors as key elements. researchgate.net

These models suggest that for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, the 2-fluorophenyl ring and the phenylethyl group likely occupy hydrophobic pockets in a target protein, while the central urea moiety engages in critical hydrogen bonding interactions.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are essential for understanding the direct interaction between a ligand, such as 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, and its biological target at a molecular level. These methods can provide quantitative data on binding affinity, thermodynamics, and conformational changes.

Spectroscopic Analysis of Ligand-Induced Conformational Changes in Target Proteins

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy are powerful tools to probe the structural changes in a protein upon ligand binding.

NMR spectroscopy can provide detailed information about the binding interface and any conformational changes induced in the protein. duke.edu For instance, chemical shift perturbation mapping, where changes in the NMR spectrum of a protein are monitored upon titration with a ligand, can identify the amino acid residues involved in the interaction. duke.edu While no specific NMR studies on 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea have been reported, this technique has been successfully applied to study the interaction of other small molecules with their protein targets. duke.edunih.gov The use of ¹⁹F NMR is particularly advantageous for fluorinated compounds like the one , as it provides a sensitive and specific probe to monitor the ligand's environment upon binding. beilstein-journals.org

Fluorescence spectroscopy can also be used to study ligand-protein interactions. Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can indicate a direct interaction and provide information about the binding affinity.

Calorimetric Studies for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for characterizing the thermodynamics of binding interactions. malvernpanalytical.comnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.comtainstruments.com

While no ITC data is currently available for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, the methodology has been widely used to study the binding of urea-based inhibitors to their protein targets. For example, ITC has been employed to characterize the binding of inhibitors to protein-protein interaction targets. tainstruments.com The thermodynamic profile obtained from ITC provides crucial information about the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

The table below outlines the principles and the type of information that can be obtained from these biophysical techniques, which would be applicable to the study of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea.

Table 3: Biophysical Techniques for Characterizing Ligand-Target Interactions

| Technique | Principle | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | 3D structure of ligand-protein complex, identification of binding site residues, conformational changes. duke.edunih.gov |

| Fluorescence Spectroscopy | Measures the fluorescence emission of a molecule. | Binding affinity, conformational changes in the protein upon binding. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. malvernpanalytical.comtainstruments.com |

Applications of 1 2 Fluorophenyl 3 2 Phenylethyl Urea As a Research Probe

Utility in Elucidating Specific Biological Pathways and Molecular Mechanisms

There is currently no specific information in the scientific literature detailing the use of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea to elucidate biological pathways or molecular mechanisms. While other urea-based compounds have been developed as fluorescent activity-based probes for studying enzyme activity, such applications have not been reported for this specific molecule.

Development as a Tool for Target Validation Studies in Chemical Biology

The development and application of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea for target validation studies have not been documented in published research. Target validation is a critical step in drug discovery, and chemical probes are valuable tools in this process. However, there is no evidence to suggest that this compound has been utilized for this purpose.

Contribution to Structure-Based Design Initiatives for Novel Chemical Probes

Information regarding the contribution of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea to structure-based design initiatives is not available. Structure-based design relies on the three-dimensional structure of a target to design new molecules. While the structures of some urea (B33335) derivatives bound to their targets have been resolved, such data does not exist for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea.

Potential for Use in Chemical Genetics and Phenotypic Screening Approaches

The potential of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea in chemical genetics and phenotypic screening has not been explored in the available literature. Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes, and while libraries of urea-containing compounds may have been used in such screens, the specific results for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea are not reported.

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets for 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea

The therapeutic potential of any compound is intrinsically linked to its molecular targets. For 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, a systematic exploration of its potential binding partners within the human proteome is a critical next step. Phenylurea derivatives have historically demonstrated activity against a range of important biological targets, suggesting promising avenues for investigation. researchgate.netnih.govresearchgate.netfrontiersin.org

Future research should prioritize screening 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea against panels of kinases, a class of enzymes frequently targeted by phenylurea-based compounds. researchgate.netresearchgate.netfrontiersin.org This could include receptor tyrosine kinases like VEGFR and other signaling kinases such as C-RAF. researchgate.netfrontiersin.org Beyond kinases, other potential targets to investigate include tubulin, which is crucial for cell division, and enzymes involved in immune regulation like indoleamine 2,3-dioxygenase (IDO1). researchgate.netnih.gov The structural features of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, specifically the 2-fluorophenyl and 2-phenylethyl moieties, may confer unique selectivity and potency for novel targets not previously associated with this chemical class.

A proposed initial screening panel could include, but is not limited to, the targets listed in the table below.

| Potential Molecular Target Class | Specific Examples | Rationale for Inclusion |

| Kinases | VEGFR, C-RAF, TrkA, CDKs | Phenylurea scaffold is a known kinase inhibitor motif. researchgate.netresearchgate.netfrontiersin.org |

| Cytoskeletal Proteins | Tubulin | Some phenylurea derivatives interfere with microtubule dynamics. researchgate.net |

| Immune Checkpoint Enzymes | IDO1 | A known target for other structurally related inhibitors. nih.gov |

| G-protein Coupled Receptors | CXCR2 | A target for some urea (B33335) derivatives in inflammatory diseases and cancer. frontiersin.org |

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological effects of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, its investigation should be integrated with advanced "omics" technologies. This systems-level approach can reveal not only the primary molecular target but also the downstream signaling pathways and broader cellular responses modulated by the compound.

Proteomics: Techniques such as chemical proteomics using affinity-based probes derived from the compound could directly identify its binding partners in a cellular context. Quantitative proteomics (e.g., SILAC or TMT-based approaches) can be employed to analyze global changes in protein expression and post-translational modifications upon treatment with the compound, offering insights into its mechanism of action.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can provide a comprehensive profile of the transcriptional changes induced by 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea. This can help in identifying affected signaling pathways and potential biomarkers of response or resistance.

Metabolomics: By analyzing the global changes in cellular metabolites, metabolomics can shed light on the metabolic pathways perturbed by the compound, which is particularly relevant if it targets enzymes involved in cellular metabolism.

The integration of these omics datasets will be crucial for constructing a comprehensive picture of the compound's bioactivity and for hypothesis generation regarding its mode of action.

Development of Advanced Analytical Methodologies for In-Depth Mechanistic Characterization

A detailed understanding of how 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea interacts with its molecular targets at an atomic level is fundamental for any future development. Advanced analytical and computational methods will be indispensable for this purpose.

Structural Biology: Obtaining a high-resolution crystal structure of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea in complex with its putative target protein is a key goal. X-ray crystallography can reveal the precise binding mode, including the critical hydrogen bonds and hydrophobic interactions, which can guide future structure-activity relationship (SAR) studies. nih.govmdpi.com

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target, providing valuable data on the strength and nature of the binding.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict and analyze the binding pose of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea within the active site of potential targets. nih.govresearchgate.net These computational studies can help in rationalizing observed biological activities and in designing new analogs with improved properties.

Spectroscopic Analysis: Advanced NMR techniques can be used to study the compound-protein interactions in solution, providing complementary information to solid-state crystal structures. Mass spectrometry-based techniques like LC-MS and HRMS are essential for the characterization of the compound and its metabolites. nih.govmdpi.com

| Analytical Technique | Application in Mechanistic Studies |

| X-ray Crystallography | Determination of the 3D structure of the compound-target complex. |

| Surface Plasmon Resonance (SPR) | Measurement of binding kinetics and affinity. |

| Isothermal Titration Calorimetry (ITC) | Characterization of the thermodynamics of binding. |

| Molecular Docking/Dynamics | Prediction and analysis of binding modes. |

| NMR Spectroscopy | Study of solution-state interactions and dynamics. |

| Mass Spectrometry (LC-MS, HRMS) | Structural confirmation and metabolite identification. nih.govmdpi.com |

Contribution to Fundamental Understanding of Molecular Recognition and Chemical Space Exploration

The study of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea can also contribute to the broader fields of molecular recognition and chemical space exploration. The urea functional group is a well-established pharmacophore capable of forming key hydrogen bond interactions with protein targets. nih.govmdpi.com

The specific combination of a 2-fluorophenyl group and a 2-phenylethyl group in this compound presents an interesting case for studying molecular recognition. The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and potentially engage in specific interactions, such as halogen bonding or orthogonal multipolar interactions, with the target protein. The flexible phenylethyl group can explore different conformations within a binding pocket, potentially leading to unique binding modes compared to more rigid analogs.

By systematically studying the structure-activity relationships of derivatives of 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea, researchers can gain deeper insights into the principles governing the recognition of phenylurea compounds by their biological targets. This knowledge can aid in the rational design of new molecules with enhanced potency and selectivity, not only for the targets of this specific compound but for the broader class of urea-based inhibitors. This exploration contributes to the expansion of the known chemical space and the development of new therapeutic agents.

Q & A

Q. Example Workflow :

Define factors : Solvent polarity, catalyst loading, and pH.

Conduct experiments : Use a fractional factorial design to reduce trial numbers.

Analyze data : Apply ANOVA to determine significant variables.

Validate : Confirm optimized conditions with triplicate runs.

This approach minimizes experimental effort while maximizing yield and reproducibility .

What spectroscopic and chromatographic techniques are critical for characterizing 1-(2-Fluorophenyl)-3-(2-phenylethyl)urea?

Basic Research Focus

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl and phenylethyl groups (¹H/¹³C NMR). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₅FN₂O, expected [M+H]⁺ = 265.1084).

- Infrared (IR) Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).

- HPLC-PDA : Assess purity (>98%) and resolve intermediates .

Q. Case Study :

- Compare computed vs. experimental UV-Vis spectra to validate computational models.

- Integrate with machine learning (AI) for rapid parameter optimization in COMSOL Multiphysics simulations .

What strategies resolve contradictions in bioactivity data across experimental models for urea derivatives?

Advanced Research Focus

Methodological Answer:

Contradictions may arise from:

- Model-specific variables : Cell membrane permeability differences (e.g., bacterial vs. mammalian cells).

- Assay conditions : pH, temperature, or solvent effects on compound stability.

Q. Resolution Steps :

Meta-analysis : Pool data from multiple studies to identify outliers.

Dose-response curves : Test activity across a wider concentration range.

Structural analogs : Compare with similar compounds (e.g., 1-(2-chlorophenyl)-3-methylurea ) to isolate substituent effects.

Mechanistic studies : Use knock-out models or isotopic labeling to confirm target interactions .

Example : If bioactivity varies in vitro vs. in vivo, evaluate metabolic stability via liver microsome assays.

How do substituent effects (e.g., fluorine vs. chlorine) influence the physicochemical properties of aryl-urea derivatives?

Advanced Research Focus

Methodological Answer:

Substituent effects can be quantified via:

Hammett constants (σ) : Predict electronic effects on urea C=O bond polarization.

LogP calculations : Fluorine reduces lipophilicity vs. chlorine (e.g., ClogP: F = 2.1 vs. Cl = 2.8).

Thermodynamic stability : Compare Gibbs free energy (ΔG) of fluorophenyl vs. chlorophenyl analogs using DFT .

Q. Key Parameters :

- Column choice : C18 for reverse-phase separations.

- Detector selection : UV at 254 nm for aromatic moieties.

How can researchers design a structure-activity relationship (SAR) study for this compound’s kinase inhibition potential?

Advanced Research Focus

Methodological Answer:

Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina).

Analog synthesis : Modify fluorophenyl or phenylethyl groups to test steric/electronic effects.

Kinase profiling : Use a panel of 50+ kinases to identify selectivity (e.g., IC₅₀ values).

Mutagenesis studies : Validate key residues (e.g., gatekeeper mutations) affecting binding .

Q. Example Finding :

- Fluorine’s para-position may enhance H-bonding with kinase backbones vs. meta-substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.